molecular formula C12H14N2O2 B13025283 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B13025283
M. Wt: 218.25 g/mol
InChI Key: SBLMUEQLCICOCZ-UHFFFAOYSA-N
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Description

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis may begin with a substituted aniline or a related aromatic compound.

    Cyclization: The key step often involves cyclization to form the quinoline ring. This can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Exploration of its potential as a therapeutic agent for various diseases.

    Industry: Possible applications in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinolinic Acid: An intermediate in the kynurenine pathway of tryptophan metabolism.

Uniqueness

6-Amino-7-methoxy-1,4-dimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-amino-7-methoxy-1,4-dimethylquinolin-2-one

InChI

InChI=1S/C12H14N2O2/c1-7-4-12(15)14(2)10-6-11(16-3)9(13)5-8(7)10/h4-6H,13H2,1-3H3

InChI Key

SBLMUEQLCICOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=CC(=C(C=C12)N)OC)C

Origin of Product

United States

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